![molecular formula C7H3Br2O3- B262817 3,5-dibromo-2-hydroxybenzoate](/img/structure/B262817.png)
3,5-dibromo-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dibromo-2-hydroxybenzoate is a chemical compound that belongs to the family of benzoic acid derivatives. It is commonly used in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of 3,5-dibromo-2-hydroxybenzoate is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases. It has also been shown to inhibit the growth of cancer cells and induce cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-dibromo-2-hydroxybenzoate in lab experiments include its high purity, stability, and potential applications in various fields. The limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3,5-dibromo-2-hydroxybenzoate. These include further studies on its mechanism of action, potential applications in drug development, and its effects on various diseases. Additionally, studies on its toxicity and potential side effects are also needed.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its unique properties and potential therapeutic effects make it an interesting compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 3,5-dibromo-2-hydroxybenzoate involves the reaction of 3,5-dibromophenol with sodium hydroxide and carbon dioxide. The resulting product is then treated with sulfuric acid to obtain the final compound. This method is efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
3,5-dibromo-2-hydroxybenzoate has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a potential drug candidate for the treatment of various diseases.
Eigenschaften
Molekularformel |
C7H3Br2O3- |
---|---|
Molekulargewicht |
294.9 g/mol |
IUPAC-Name |
2,4-dibromo-6-carboxyphenolate |
InChI |
InChI=1S/C7H4Br2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)/p-1 |
InChI-Schlüssel |
BFBZHSOXKROMBG-UHFFFAOYSA-M |
Isomerische SMILES |
C1=C(C=C(C(=C1C(=O)[O-])O)Br)Br |
SMILES |
C1=C(C=C(C(=C1Br)[O-])C(=O)O)Br |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)[O-])O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.